N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-5-17-20(28)26-19(24-17)15-6-3-4-7-16(15)25-21(26)29-12-18(27)23-14-10-8-13(22)9-11-14/h3-4,6-11,17H,2,5,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCIXCIBMRZSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazoquinazoline Core : The initial step involves the synthesis of the imidazo[1,2-c]quinazoline scaffold through cyclization reactions.
- Thioacetylation : The imidazoquinazoline derivative is then reacted with thioacetic acid to introduce the thio group.
- Acetamide Formation : Finally, acetamide functionality is introduced via acylation reactions.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC50 value of approximately 29 μM against HeLa cells, suggesting potent anticancer activity .
The proposed mechanism for the anticancer activity of this compound includes:
- Inhibition of Growth Factors : The compound may inhibit pathways involving growth factors that are crucial for tumor proliferation.
- Induction of Apoptosis : It has been suggested that compounds with similar structures induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances lipophilicity and may improve interaction with cellular membranes.
- Imidazoquinazoline Core : This core structure is known for its diverse biological activities and may contribute to the compound's anticancer properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Thiadiazole Derivatives : Compounds containing thiadiazole moieties showed enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Phthalimide-Based Compounds : Research has demonstrated that phthalimide derivatives exhibit significant antitumor activities, which could be a relevant comparison for understanding the activity of our compound .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibit promising anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of imidazoquinazolines have shown efficacy against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth .
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Signal Transduction Modulation :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycle Diversity: The target compound’s imidazoquinazolinone core distinguishes it from pyridine (Compound 2), triazinoindole (Compound 7), and quinoxaline-pyrimidine hybrids (Compound 4a). These variations influence electronic properties, solubility, and target binding . The 4-chlorophenyl group is a common motif across all compounds, suggesting its role in enhancing lipophilicity and receptor interactions.
Synthetic Efficiency: Compound 4a achieved the highest yield (90.2%), attributed to optimized reaction conditions (e.g., triethylamine catalysis in acetonitrile) . Compound 7’s lower yield (31%) may reflect challenges in coupling triazinoindole moieties with acetamide derivatives .
Biological Activity: Insecticidal Activity: Compound 2 demonstrated exceptional efficacy against Aphis craccivora (cowpea aphid), surpassing the commercial insecticide acetamiprid. This is linked to its distyrylpyridine core, which may enhance membrane permeability . Cytotoxicity Potential: Compound 4a’s quinoxaline-pyrimidine hybrid structure aligns with known cytotoxic agents, though further assays (e.g., MTT ) are needed for validation .
Pharmacological and Physicochemical Considerations
- Lipophilicity and Bioavailability :
- The thioacetamide linkage in all compounds likely improves metabolic stability compared to oxygen-based analogs.
- The 4-chlorophenyl group enhances hydrophobic interactions but may reduce aqueous solubility, necessitating formulation optimization.
- Electron-Withdrawing Groups: Substituents like cyano (Compound 2) and hydroxy (Compound 4a) modulate electron density, affecting binding to enzymatic targets (e.g., cytochrome P450 in insects or kinases in cancer cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
